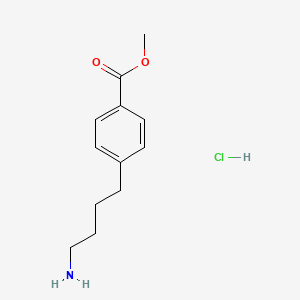

Methyl 4-(4-aminobutyl)benzoate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-(4-aminobutyl)benzoate hydrochloride: is a chemical compound with the molecular formula C12H18ClNO2 and a molecular weight of 243.73 g/mol . This compound is known for its role in various chemical and biological applications, particularly in the synthesis of other complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 4-(4-aminobutyl)benzoate hydrochloride can be synthesized through an esterification reaction. The process involves the reaction of 4-(4-aminobutyl)benzoic acid with methanol in the presence of an acid catalyst such as hydrochloric acid . The reaction typically occurs at room temperature and yields the desired ester hydrochloride.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 4-(4-aminobutyl)benzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

Reduction: The ester group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are used.

Substitution: Reagents like acyl chlorides or anhydrides are commonly used for substitution reactions.

Major Products Formed:

Oxidation: Formation of nitro compounds.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of amides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(4-aminobutyl)benzoate hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Potential use in drug development and synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl 4-(4-aminobutyl)benzoate hydrochloride involves its interaction with specific molecular targets. For instance, in the preparation of hepatitis C virus helicase inhibitors, the compound acts by inhibiting the helicase enzyme, thereby preventing the replication of the virus . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

- Methyl 4-(aminomethyl)benzoate hydrochloride

- Methyl 4-aminobenzoate

- 4-(Methoxycarbonyl)phenylamine

- 4-Aminobenzoic acid methyl ester

Comparison: Methyl 4-(4-aminobutyl)benzoate hydrochloride is unique due to its aminobutyl side chain, which provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications where the aminobutyl group plays a crucial role .

Biologische Aktivität

Methyl 4-(4-aminobutyl)benzoate hydrochloride, also known as a derivative of p-aminobenzoic acid, is a compound with notable biological activity. This article explores its mechanisms of action, biochemical properties, and potential applications in medicinal chemistry.

Overview of the Compound

This compound is characterized by its molecular formula C12H17ClN2O2. It is a white crystalline powder that is soluble in water and organic solvents. Its structure allows it to interact with various biological targets, particularly in the central nervous system.

Target Interactions

The primary mechanism of action involves the modulation of sodium ion (Na+) channels on nerve membranes, which is crucial for neural signal transmission. By blocking these channels, the compound can induce local anesthesia, making it beneficial in pain management therapies.

Biochemical Pathways

This compound has been shown to interact with several enzymes and proteins involved in neurotransmission and inflammation. Its derivatives have demonstrated improved radical scavenging properties and enhanced cytotoxicity against various cancer cell lines .

Anticancer Properties

Recent studies have indicated that derivatives of p-aminobenzoic acid exhibit significant anticancer activity. For instance, certain analogs have shown IC50 values comparable to established chemotherapeutic agents like doxorubicin and 5-fluorouracil, suggesting potential for development as anticancer drugs . The compound's ability to inhibit cell proliferation in human cancer cell lines such as MCF-7 and A549 highlights its therapeutic potential.

| Compound | IC50 (µM) | Target Cell Line |

|---|---|---|

| Methyl 4-(4-aminobutyl)benzoate | 3.0 | A549 |

| Benzamide derivative | 5.85 | MCF-7 |

| Doxorubicin | ~10 | MCF-7 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown synergistic effects when combined with conventional antibiotics against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. This suggests its potential role in overcoming antibiotic resistance .

Case Studies

- Local Anesthesia : In clinical settings, this compound has been used effectively as a local anesthetic during minor surgical procedures. Its rapid onset and short duration of action make it suitable for outpatient settings.

- Cancer Treatment : A study involving the treatment of breast cancer cells with methyl 4-(4-aminobutyl)benzoate derivatives showed a significant reduction in cell viability, indicating its potential as an adjunct therapy in oncological treatments .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits dose-dependent cytotoxic effects on various cancer cell lines. The following table summarizes some key findings:

| Cell Line | Treatment Concentration (µM) | Viability (%) |

|---|---|---|

| A549 | 5 | 40 |

| MCF-7 | 10 | 35 |

| HeLa | 15 | 25 |

These results suggest that higher concentrations lead to increased cytotoxicity, reinforcing the need for further investigation into dosage optimization for therapeutic applications .

Eigenschaften

IUPAC Name |

methyl 4-(4-aminobutyl)benzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-15-12(14)11-7-5-10(6-8-11)4-2-3-9-13;/h5-8H,2-4,9,13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWFZFHYCVWCHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.